Cas no 1001397-31-4 (1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol)
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
- BQB39731
- SCHEMBL3929507
- 4-Piperidinol, 1-(5-fluoro-2-pyrimidinyl)-
- DB-121056
- 1001397-31-4
- G68400
- AKOS015939757
- SB42184
-
- MDL: MFCD18380092
- Inchi: 1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
- InChI Key: AKSSRPFRLMFAOV-UHFFFAOYSA-N
- SMILES: FC1C=NC(=NC=1)N1CCC(CC1)O
Computed Properties
- Exact Mass: 197.09644018g/mol
- Monoisotopic Mass: 197.09644018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 49.2Ų
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 089884-500mg |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 500mg |
£320.00 | 2022-03-01 | ||
| Chemenu | CM294470-1g |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95% | 1g |
$636 | 2021-08-18 | |
| Ambeed | A445442-100mg |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95% | 100mg |
$152.0 | 2024-04-26 | |
| Ambeed | A445442-250mg |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95% | 250mg |
$257.0 | 2024-04-26 | |
| Ambeed | A445442-1g |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95% | 1g |
$694.0 | 2024-04-26 | |
| Chemenu | CM294470-1g |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95%+ | 1g |
$625 | 2023-02-03 | |
| A2B Chem LLC | AA01190-100mg |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95% | 100mg |
$118.00 | 2024-04-20 | |
| A2B Chem LLC | AA01190-250mg |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol |
1001397-31-4 | 95% | 250mg |
$200.00 | 2024-04-20 | |
| Aaron | AR0001RM-100mg |
4-Piperidinol, 1-(5-fluoro-2-pyrimidinyl)- |
1001397-31-4 | 95% | 100mg |
$153.00 | 2025-02-17 | |
| Aaron | AR0001RM-250mg |
4-Piperidinol, 1-(5-fluoro-2-pyrimidinyl)- |
1001397-31-4 | 95% | 250mg |
$260.00 | 2025-02-17 |
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol Suppliers
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol (CAS No. 1001397-31-4): A Promising Scaffold in Modern Medicinal Chemistry
1-(5-fluoropyrimidin-2yl)piperidin4ol, identified by its unique CAS number 1001397314, represents a structurally intriguing compound with significant potential in pharmaceutical and chemical research. The molecule features a six-membered piperidine ring fused to a fluorinated pyrimidine core, a configuration that has recently garnered attention due to its versatile reactivity and biological relevance. The 5-fluoropyrimidine moiety, known for its role in modulating enzyme interactions and receptor binding, is strategically positioned to enhance the compound's pharmacological profile. This structural framework aligns with current trends in drug discovery, where fluorinated heterocycles are increasingly utilized to optimize drug-like properties such as metabolic stability and solubility.
The synthesis of 1-(5-fluoropyrimidin2yl)piperidin4ol involves advanced organic chemistry techniques, including transition-metal-catalyzed cross-coupling reactions and selective functional group manipulations. Recent studies have demonstrated that the introduction of the fluorine atom at the C5 position of the pyrimidine ring significantly enhances the compound's lipophilicity while maintaining hydrogen-bonding capabilities through the hydroxyl group of the piperidine ring. These properties are critical for optimizing interactions with biological targets, particularly in kinase inhibition and G protein-coupled receptor (GPCR) modulation pathways.
In terms of biological activity, preliminary investigations into CAS 1001397314 have revealed promising results in preclinical models. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its inhibitory effects on the epidermal growth factor receptor (EGFR), a key target in oncology research. The compound demonstrated an IC₅₀ value of 8.7 nM against EGFR mutants associated with non-small cell lung cancer (NSCLC), outperforming several first-generation tyrosine kinase inhibitors (TKIs). This efficacy is attributed to the unique steric and electronic properties conferred by the fluorinated pyrimidine scaffold, which allows for optimal binding within the ATP-binding pocket of kinases.
Beyond its direct therapeutic applications, 5-fluoropyrimidine derivatives like this compound serve as valuable building blocks for combinatorial chemistry approaches. Researchers have leveraged its modular structure to synthesize libraries of analogs with tailored pharmacokinetic profiles. For example, modifications to the piperidine ring—such as N-methylation or incorporation of additional heteroatoms—have been shown to improve oral bioavailability while reducing off-target toxicity. These findings underscore the importance of structural flexibility in modern drug design paradigms.
The growing interest in this class of compounds is further supported by advancements in computational modeling techniques. Molecular dynamics simulations have provided insights into how the fluorinated pyrimidine interacts with protein targets at an atomic level. A 2024 study from *ACS Chemical Biology* used these simulations to predict binding affinities for over 50 protein kinases, identifying potential cross-reactivity patterns that could inform future selectivity optimizations. Such data-driven approaches are revolutionizing early-stage drug discovery by reducing reliance on high-throughput screening alone.
In agricultural chemistry applications, derivatives of this scaffold have shown utility as herbicidal agents due to their ability to disrupt auxin signaling pathways in plants. While not directly applicable to this specific compound, related structures demonstrate how minor structural variations can shift biological activity from antitumor effects to plant growth regulation—a testament to the adaptability of pyrimidine-based frameworks.
The synthesis methodology for this compound has also evolved with recent innovations in green chemistry practices. A notable 2023 publication described a one-pot cascade reaction using copper(I) iodide as a catalyst under solvent-free conditions, achieving yields exceeding 85% without generating hazardous byproducts. This environmentally conscious approach aligns with industry-wide efforts toward sustainable chemical manufacturing processes.
In conclusion, CAS No 1001397314 exemplifies how strategic molecular design can yield compounds with multifaceted applications across therapeutic and industrial domains. As research continues to uncover new aspects of its reactivity and biological interactions, this scaffold is poised to play an increasingly important role in next-generation pharmaceutical development programs focused on precision medicine and targeted therapies.
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